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Compound of Interest

Compound Name: SODIUM ERYTHORBATE

Cat. No.: B8810168 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals. This resource provides troubleshooting guides and frequently asked questions

(FAQs) to help you address challenges related to sodium erythorbate interference in your

enzymatic assays.

Frequently Asked Questions (FAQs)
Q1: What is sodium erythorbate and why does it interfere with my enzymatic assay?

Sodium erythorbate, a stereoisomer of sodium ascorbate, is a food additive used as an

antioxidant and preservative, particularly in processed meats and beverages.[1] Its strong

reducing properties are the primary cause of interference in many enzymatic assays. Assays

that rely on redox reactions, such as those using horseradish peroxidase (HRP), are

particularly susceptible. The sodium erythorbate can directly reduce the oxidized

chromogenic or fluorogenic substrates, leading to inaccurate results.[2][3]

Q2: Which types of enzymatic assays are most likely to be affected by sodium erythorbate?

Enzymatic assays that involve a peroxidase-catalyzed reaction are highly prone to interference

from sodium erythorbate. A common example is the Glucose Oxidase/Peroxidase (GOD-

POD) assay for glucose determination.[4][5] In this assay, glucose oxidase produces hydrogen

peroxide (H₂O₂), which is then used by peroxidase to oxidize a chromogen, producing a

colored product. Sodium erythorbate can compete with the chromogen to reduce the H₂O₂,
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leading to a falsely low glucose reading. Other assays employing similar principles, such as

those for cholesterol, uric acid, and lactate, may also be affected.[3]

Q3: How can I determine if sodium erythorbate is interfering with my assay?

To confirm interference, you can perform a simple control experiment. Run your assay with a

known concentration of your analyte in the presence and absence of sodium erythorbate. A

significant difference in the measured analyte concentration between the two conditions

indicates interference. Additionally, you can run a sample blank containing sodium
erythorbate without the analyte to see if it directly reacts with your assay reagents.

Troubleshooting Guides
Issue 1: Lower than expected or no signal in a
peroxidase-based assay.
Possible Cause: Sodium erythorbate in your sample is acting as a reducing agent, interfering

with the peroxidase-catalyzed colorimetric or fluorometric reaction. It essentially "outcompetes"

the substrate for the reaction with hydrogen peroxide, thus preventing signal generation.[2][3]

Solutions:

Sample Dilution: If the concentration of your analyte is high enough, diluting the sample can

lower the sodium erythorbate concentration to a non-interfering level. However, this may

not be feasible for samples with low analyte concentrations.

Enzymatic Removal of Erythorbate: Treat the sample with ascorbate oxidase. This enzyme

specifically catalyzes the oxidation of erythorbate and ascorbate, removing them from the

sample before they can interfere with the assay.[3][6][7]

Chemical Oxidation: Pre-treat the sample with a mild oxidizing agent to neutralize the

sodium erythorbate. Care must be taken to ensure the oxidizing agent does not interfere

with the assay itself or degrade the analyte of interest.

Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to separate the analyte

from the interfering sodium erythorbate based on their physicochemical properties.[8][9]

[10][11]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://custombiotech.roche.com/global/en/products/cb/ascorbate-oxidase-3113191.html
https://www.benchchem.com/product/b8810168?utm_src=pdf-body
https://www.benchchem.com/product/b8810168?utm_src=pdf-body
https://www.benchchem.com/product/b8810168?utm_src=pdf-body
https://www.benchchem.com/product/b8810168?utm_src=pdf-body
https://www.benchchem.com/product/b8810168?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1713225/
https://custombiotech.roche.com/global/en/products/cb/ascorbate-oxidase-3113191.html
https://www.benchchem.com/product/b8810168?utm_src=pdf-body
https://custombiotech.roche.com/global/en/products/cb/ascorbate-oxidase-3113191.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4713858/
https://www.researchgate.net/publication/288479372_Ascorbate_Oxidase_Minimizes_Interference_by_High-Concentration_Ascorbic_Acid_in_Total_Cholesterol_Assays
https://www.benchchem.com/product/b8810168?utm_src=pdf-body
https://www.benchchem.com/product/b8810168?utm_src=pdf-body
https://www.benchchem.com/pdf/Technical_Support_Center_Minimizing_Erythorbic_Acid_Degradation_During_Sample_Preparation.pdf
https://www.thermofisher.com/cl/es/home/industrial/chromatography/chromatography-sample-preparation/sample-preparation-consumables/solid-phase-extraction-consumables/spe-guide.html
https://lcms.labrulez.com/labrulez-bucket-strapi-h3hsga3/sample_cleanup_method_development_sep252024_d4ca6e2cce.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/572/614/4538.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8810168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue 2: Inconsistent or non-reproducible results
between sample replicates.
Possible Cause: Variable concentrations of sodium erythorbate across your samples or

incomplete removal of the interfering substance can lead to inconsistent results. The rate of the

interfering reaction can also be sensitive to minor variations in experimental conditions.

Solutions:

Standardize Sample Preparation: Ensure that all samples are treated consistently to

minimize variability in residual sodium erythorbate concentrations.

Standard Addition Method: This method can be used to quantify the analyte in the presence

of an interfering substance. It involves adding known amounts of a standard to the sample

and extrapolating back to the concentration of the analyte in the original sample.[12][13]

Create an Interference Standard Curve: If the concentration of sodium erythorbate is

known or can be estimated, a standard curve can be generated to quantify its inhibitory

effect. This allows for a correction factor to be applied to the results.

Quantitative Data on Interference
The following table summarizes the potential impact of sodium erythorbate on a typical GOD-

POD assay for glucose measurement. The data is extrapolated based on the known

interference of its stereoisomer, ascorbic acid.

Sodium Erythorbate
Concentration (mg/dL)

Apparent Glucose
Concentration (mg/dL)

% Inhibition

0 100 0%

1 85 15%

5 40 60%

10 15 85%

20 <5 >95%
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Note: This data is for illustrative purposes and the actual level of interference can vary

depending on the specific assay conditions.

Experimental Protocols
Protocol 1: Enzymatic Removal of Sodium Erythorbate
using Ascorbate Oxidase

Sample Preparation: Prepare your sample as you normally would for the enzymatic assay.

Ascorbate Oxidase Addition: Add ascorbate oxidase to your sample to a final concentration

of 1-5 U/mL.

Incubation: Incubate the sample at room temperature (25°C) for 10-15 minutes.

Enzymatic Assay: Proceed with your standard enzymatic assay protocol.

Controls: Run a control sample without ascorbate oxidase to confirm the interference and a

blank with ascorbate oxidase to ensure it does not affect the assay baseline.

Protocol 2: Sample Cleanup using Solid-Phase
Extraction (SPE)

Select SPE Cartridge: Choose an SPE cartridge with a stationary phase that will retain your

analyte of interest while allowing sodium erythorbate to pass through, or vice versa. A

common choice for polar analytes is a reversed-phase C18 cartridge.

Conditioning: Condition the SPE cartridge according to the manufacturer's instructions,

typically with methanol followed by water or an appropriate buffer.

Sample Loading: Load your sample onto the conditioned cartridge.

Washing: Wash the cartridge with a weak solvent to remove any non-specifically bound

interfering substances.

Elution: Elute your analyte of interest with a stronger solvent.
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Analysis: The eluted fraction containing the purified analyte can then be used in your

enzymatic assay.

Visualizing the Interference and Mitigation
Diagram 1: Mechanism of Sodium Erythorbate Interference in a Peroxidase-Based Assay
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Caption: Sodium erythorbate interferes by reducing H₂O₂, preventing signal generation.

Diagram 2: Workflow for Mitigating Interference
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Caption: A logical workflow for addressing sodium erythorbate interference.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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